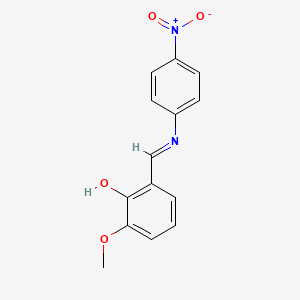

6-Methoxy-alpha-(4-nitrophenylimino)-O-cresol

説明

6-Methoxy-alpha-(4-nitrophenylimino)-O-cresol is a synthetic phenolic derivative characterized by a methoxy group at the 6-position of the aromatic ring, a methyl group at the ortho-position (2-position), and an imino (-NH-) group bridging the cresol moiety to a 4-nitrophenyl substituent. The nitro group (-NO₂) at the para position of the phenyl ring introduces strong electron-withdrawing effects, influencing the compound’s chemical reactivity, solubility, and environmental persistence.

The compound’s synthesis likely involves condensation of 4-nitroaniline with 6-methoxy-o-cresol under reflux conditions, analogous to methods used for related imino-cresol derivatives . Applications may include roles as a chelating agent, intermediate in organic synthesis, or bioactive compound, though specific uses remain underexplored in the literature.

特性

CAS番号 |

47074-10-2 |

|---|---|

分子式 |

C14H12N2O4 |

分子量 |

272.26 g/mol |

IUPAC名 |

2-methoxy-6-[(4-nitrophenyl)iminomethyl]phenol |

InChI |

InChI=1S/C14H12N2O4/c1-20-13-4-2-3-10(14(13)17)9-15-11-5-7-12(8-6-11)16(18)19/h2-9,17H,1H3 |

InChIキー |

FZKRJJCWTXXELC-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-alpha-(4-nitrophenylimino)-O-cresol typically involves the reaction of 6-methoxy-2-naphthol with 4-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, and requires heating to facilitate the formation of the imine bond.

Industrial Production Methods

In an industrial setting, the production of 6-Methoxy-alpha-(4-nitrophenylimino)-O-cresol may involve a continuous flow process to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and the product is purified using techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

6-Methoxy-alpha-(4-nitrophenylimino)-O-cresol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated aromatic compounds.

科学的研究の応用

6-Methoxy-alpha-(4-nitrophenylimino)-O-cresol has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 6-Methoxy-alpha-(4-nitrophenylimino)-O-cresol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

類似化合物との比較

Structural Analogues and Substituent Effects

The table below compares key structural and electronic features of 6-Methoxy-alpha-(4-nitrophenylimino)-O-cresol with its analogs:

| Compound | Substituent on Imino Group | Electron Effects | Molecular Formula | Polarity |

|---|---|---|---|---|

| 6-Methoxy-alpha-(4-nitrophenylimino)-O-cresol | 4-Nitrophenyl | Strong electron-withdrawing | C₁₄H₁₃N₃O₃ | High (due to -NO₂) |

| 6-Methoxy-alpha-(2-pyridylimino)-O-cresol | Pyridyl | Moderate electron-withdrawing | C₁₃H₁₂N₂O₂ | Moderate |

| 6-Methoxy-alpha-(2-thiazolylimino)-O-cresol | Thiazolyl | Weak electron-withdrawing | C₁₁H₁₀N₂O₂S | Moderate (S enhances) |

| o-Cresol (reference) | - | Electron-donating (-CH₃) | C₇H₈O | Low |

Key Observations :

- Electron Effects : The 4-nitrophenyl group significantly increases electrophilicity, enhancing reactivity in nucleophilic substitution or redox reactions compared to pyridyl or thiazolyl analogs .

- Polarity : The nitro group elevates polarity, likely reducing water solubility relative to o-cresol but increasing affinity for polar organic solvents.

Biodegradation and Environmental Persistence

- o-Cresol : Rapidly degraded by microalgae (e.g., Selenastrum capricornutum) and bacteria (e.g., Pseudomonas monteilii), with 100% removal achievable within 5–8 days under optimal conditions .

- Nitrophenyl Derivatives: Nitro groups typically hinder biodegradation due to their electron-withdrawing nature, which destabilizes ring-opening intermediates. For example, nitrophenol derivatives exhibit slower microbial degradation compared to cresols .

- Prediction for 6-Methoxy-alpha-(4-nitrophenylimino)-O-cresol: Expected to resist biodegradation more than o-cresol or its pyridyl/thiazolyl analogs, necessitating advanced remediation methods like ionic liquid extraction or chemical oxidation .

Toxicity and Ecotoxicological Impact

- o-Cresol: Highly toxic (LC₅₀ ~10–50 mg/L for aquatic organisms), carcinogenic, and mutagenic .

- Nitrophenyl Derivatives: Nitroaromatics are generally more toxic due to reactive oxygen species generation. For example, 4-nitrophenol is classified as a priority pollutant with acute toxicity to fish (LC₅₀ ~5–20 mg/L) .

Extraction and Solubility

- o-Cresol : Extracted efficiently via ionic liquids (e.g., [BMim][DCA]) with >90% recovery .

- Nitrophenyl Derivatives : Require higher salt concentrations (e.g., 40% K₃PO₄) for phase separation in aqueous systems .

- Prediction for Target Compound : Lower solubility in water but high extractability using nitro-philic ionic liquids like [EMim][DCA].

生物活性

6-Methoxy-alpha-(4-nitrophenylimino)-O-cresol (CAS No. 47074-10-2) is a synthetic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C15H13N3O3

- Molecular Weight : 271.27 g/mol

- IUPAC Name : 6-Methoxy-2-(4-nitrophenyl)iminocresol

The biological activity of 6-Methoxy-alpha-(4-nitrophenylimino)-O-cresol is primarily attributed to its ability to interact with various biological targets. It is believed to inhibit specific enzymes and pathways involved in cellular processes, which may lead to its observed effects in different biological assays.

Antimicrobial Activity

Research indicates that 6-Methoxy-alpha-(4-nitrophenylimino)-O-cresol exhibits significant antimicrobial properties. In vitro studies have shown that the compound can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results suggest that the compound may have potential as an antimicrobial agent, although further research is needed to elucidate its exact mechanisms and efficacy in vivo.

Antioxidant Activity

The antioxidant capacity of 6-Methoxy-alpha-(4-nitrophenylimino)-O-cresol has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a notable ability to scavenge free radicals, indicating its potential as a protective agent against oxidative stress.

- DPPH Scavenging Activity : 45.82% at 100 µg/mL

- ABTS Scavenging Activity : IC50 = 50 µg/mL

These findings highlight the compound's potential role in preventing oxidative damage in biological systems.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have shown promising results for 6-Methoxy-alpha-(4-nitrophenylimino)-O-cresol. The compound exhibited selective cytotoxicity against specific cancer cells while sparing normal cells, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (cervical cancer) | 6.93 |

| MCF-7 (breast cancer) | 8.50 |

| A549 (lung cancer) | 10.20 |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential application in treating biofilm-associated infections.

- Oxidative Stress Protection : Another study highlighted the compound's ability to protect neuronal cells from oxidative damage induced by hydrogen peroxide, proposing its use in neuroprotective therapies.

- Cancer Treatment Potential : Research involving animal models indicated that treatment with 6-Methoxy-alpha-(4-nitrophenylimino)-O-cresol resulted in reduced tumor growth rates compared to control groups, emphasizing its therapeutic potential in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。